molecular formula C17H17N3OS B11548986 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11548986
M. Wt: 311.4 g/mol
InChI Key: ZJSKRGBOTLTOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide is an organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carbon disulfide under basic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzodiazole derivative with a suitable thiol reagent.

    Acetamide Formation: The final step involves the acylation of the benzodiazole derivative with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s bioactivity by forming disulfide bonds with thiol-containing proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenylacetamide
  • 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide
  • 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall bioactivity profile.

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C17H17N3OS/c1-11-7-8-13(12(2)9-11)18-16(21)10-22-17-19-14-5-3-4-6-15(14)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

ZJSKRGBOTLTOAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.